PHA 568487 PHA 568487 Agonist of the α7 nicotinic acetylcholine receptor (Ki values are 44 and 2800 for α7 and 5-HT3 respectively, IC50 values are > 100 μM for α3β4 and α1β1δγ respectively, and % inhibition is < 1 and 5% for α4β2 and hERG respectively). Orally active and brain penetrant.
Brand Name: Vulcanchem
CAS No.: 527680-57-5
VCID: VC0004640
InChI: InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
SMILES: C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H24N2O7
Molecular Weight: 404.419

PHA 568487

CAS No.: 527680-57-5

Inhibitors

VCID: VC0004640

Molecular Formula: C20H24N2O7

Molecular Weight: 404.419

PHA 568487 - 527680-57-5

CAS No. 527680-57-5
Product Name PHA 568487
Molecular Formula C20H24N2O7
Molecular Weight 404.419
IUPAC Name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
Standard InChIKey QYQZUGYJVHHHEE-QDSMGTAFSA-N
SMILES C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O
Description Agonist of the α7 nicotinic acetylcholine receptor (Ki values are 44 and 2800 for α7 and 5-HT3 respectively, IC50 values are > 100 μM for α3β4 and α1β1δγ respectively, and % inhibition is < 1 and 5% for α4β2 and hERG respectively). Orally active and brain penetrant.
Synonyms N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide fumarate
PubChem Compound 56972212
Last Modified Nov 11 2021
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